Boc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid
Overview
Description
Boc-®-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid is a compound with the following chemical structure: !Boc-®-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid. It is also known by other names, including Boc-D-b-Phe(3,5-dimethoxy)-OH and BOC-®-3-AMINO-3-(3,5-DIMETHOXY-PHENYL)-PROPIONIC ACID .
Molecular Structure Analysis
The molecular formula of Boc-®-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid is C16H23NO6. It contains a Boc (tert-butoxycarbonyl) protecting group, an amino acid backbone, and a 3,5-dimethoxyphenyl side chain .Scientific Research Applications
Mimicking β-Strand Structures
Unnatural amino acids, such as derivatives of Boc-protected amino acids, have been explored for their ability to mimic the hydrogen-bonding functionality of peptide β-strands. These derivatives can form β-sheet-like hydrogen-bonded structures, contributing to the understanding of protein folding and structure. For instance, the synthesis of peptides containing unnatural amino acids like Hao, which incorporates hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid groups, demonstrates the potential of these compounds in modeling peptide interactions and structures (Nowick et al., 2000).
Enhancing Catalytic Efficiency
Boc-protected amino acids have been used to enhance the efficiency of catalytic processes. For example, the use of heteropoly acids as catalysts for N-tert-butoxycarbonylation of amines has shown significant advantages, including high yields and minimal side products. This method provides a sustainable and efficient approach for the synthesis of N-Boc-protected amino acids, which are essential in peptide synthesis (Heydari et al., 2007).
Synthesis of Amino Alcohol Derivatives
The regioselective ring-opening reactions of aminooxetanes, substituted with Boc groups, highlight the synthetic utility of Boc-protected amino acids in producing syn- and anti-1,2-amino alcohols. These compounds are valuable intermediates in organic synthesis and pharmaceutical research, offering pathways to diverse molecular architectures (Bach & Schröder, 1997).
Facilitating Chemical Ligations
The development of novel Boc-protected amino acids, such as erythro-N-Boc-β-mercapto-l-phenylalanine, has enabled native chemical ligations at phenylalanine residues. This advancement allows for the synthesis of complex peptides and proteins with precise control over their structure, enhancing our ability to study and utilize these biomolecules in various scientific fields (Crich & Banerjee, 2007).
Properties
IUPAC Name |
(3R)-3-(3,5-dimethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-13(9-14(18)19)10-6-11(21-4)8-12(7-10)22-5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLBKBXJRJCIAH-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC(=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC(=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375914 | |
Record name | AC1MC5QG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500788-94-3 | |
Record name | AC1MC5QG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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